2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid
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Overview
Description
2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoromethyl group attached to the pyridine ring enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The trifluoromethyl group and amino acid moiety can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the reaction outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with modified functional groups .
Scientific Research Applications
2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs with enhanced efficacy and stability.
Industry: It finds applications in the production of agrochemicals, polymers, and specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, potentially modulating their activity. This interaction can influence various biological processes, including enzyme inhibition, receptor activation, and signal transduction .
Comparison with Similar Compounds
- 2-Amino-6-(trifluoromethyl)pyridine
- 3-(4-Pyridyl)propionic acid
- 3-(3-Pyridinyl)propanoic acid
Comparison: Compared to these similar compounds, 2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid stands out due to its unique combination of the trifluoromethyl group and amino acid moiety. This combination enhances its chemical stability, biological activity, and versatility in various applications, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)7-2-1-5(4-14-7)3-6(13)8(15)16/h1-2,4,6H,3,13H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXLHNPRZPZWHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(C(=O)O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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